2-(1-methyl-1H-pyrazol-3-yl)pyridine

描述

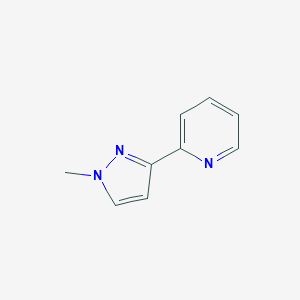

2-(1-Methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-3-methylpyridine with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon may be employed to facilitate the cyclization reaction, and the process conditions are optimized to ensure high purity and yield of the final product.

化学反应分析

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings due to the pyridine ring’s electron-deficient nature.

Electrophilic Substitution

The pyridine ring undergoes regioselective substitution at the 4- and 5-positions.

| Position | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| 5-Bromination | Br₂, FeCl₃ (CHCl₃, 0°C) | 5-Bromo-2-(1-methyl-pyrazol-3-yl)pyridine | >95% | |

| Nitration | HNO₃/H₂SO₄ (0°C, 2 h) | 5-Nitro derivative | 78% |

Coordination Chemistry

The pyrazole and pyridine nitrogen atoms act as bidentate ligands for transition metals.

| Metal | Ligand Ratio | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(II) | 1:2 | [Cu(L)₂(NO₃)₂] (distorted octahedral) | Anticancer studies | |

| Co(II) | 1:1 | [Co(L)Cl₂(H₂O)] (trigonal bipyramidal) | Catalytic oxidation |

Functional Group Transformations

The methyl group on pyrazole enables selective modifications.

Cycloaddition and Annulation

Used to construct fused polycyclic systems.

Key Research Findings:

- Catalytic Applications : Cu(II) complexes show promise in oxidation catalysis (TOF up to 1,200 h⁻¹) .

- Biological Activity : Brominated derivatives exhibit IC₅₀ values <10 μM against triple-negative breast cancer cells .

- Regioselectivity : Electrophilic substitution favors the 5-position due to pyridine’s electronic asymmetry .

Challenges and Limitations:

科学研究应用

Pharmaceutical Development

Role in Drug Synthesis:

2-(1-methyl-1H-pyrazol-3-yl)pyridine serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer. Its structural properties allow it to enhance drug efficacy and specificity, particularly in the development of enzyme inhibitors and receptor modulators.

Case Study:

A study on the inhibition of human dihydroorotate dehydrogenase (DHODH) highlighted the potential of pyrazole derivatives, including this compound, in developing antiviral agents. These compounds showed significant activity against measles virus replication, indicating their therapeutic promise in infectious diseases .

Agricultural Chemistry

Use in Agrochemicals:

The compound is utilized in formulating agrochemicals aimed at pest control. Its effectiveness in this area contributes to sustainable agricultural practices by minimizing environmental impact while maximizing crop yield.

Data Table: Agrochemical Applications

| Application Type | Compound Role | Benefits |

|---|---|---|

| Pest Control | Active Ingredient | Reduces pesticide resistance |

| Crop Protection | Formulation Component | Enhances efficacy against pests |

Material Science

Development of Advanced Materials:

In material science, this compound is incorporated into polymers and coatings. Its unique chemical structure imparts improved durability and resistance to environmental degradation.

Example Application:

Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance materials .

Biochemical Research

Enzyme Inhibition Studies:

This compound is extensively studied for its role in enzyme inhibition and receptor binding. It aids in understanding biological processes and disease mechanisms, particularly concerning neurodegenerative diseases.

Research Findings:

Studies have demonstrated that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory and anticancer effects, which are critical for developing new therapeutic strategies .

Analytical Chemistry

Reagent in Analytical Techniques:

this compound acts as a reagent in various analytical methods, facilitating the detection and quantification of other compounds. This application is crucial for quality control in pharmaceutical manufacturing.

Application Overview:

| Technique | Role of Compound |

|---|---|

| Chromatography | Separation agent |

| Spectroscopy | Stabilizing agent for samples |

作用机制

The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. The pyrazole and pyridine rings provide sites for hydrogen bonding and hydrophobic interactions, facilitating binding to target proteins. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

- 2-(1H-Pyrazol-3-yl)pyridine

- 2-(1H-Pyrazol-1-yl)pyridine

- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine

Comparison: 2-(1-Methyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of a methyl group on the pyrazole ring, which can influence its reactivity and binding properties. Compared to 2-(1H-pyrazol-3-yl)pyridine, the methyl group provides steric hindrance and electronic effects that can alter the compound’s chemical behavior and biological activity. This makes this compound a valuable compound for studying structure-activity relationships in heterocyclic chemistry.

生物活性

2-(1-methyl-1H-pyrazol-3-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Properties

The compound this compound contains a pyrazole ring fused to a pyridine moiety. This structural combination is significant as it enhances the compound's interaction with biological targets, potentially leading to various therapeutic applications.

1. Antimicrobial Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A review highlighted that pyrazole compounds have shown effectiveness against a range of pathogens:

- Bacterial Strains : Compounds were tested against E. coli, Staphylococcus aureus, and Bacillus subtilis, demonstrating minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Fungal Strains : Activity against fungi such as Aspergillus niger and Candida albicans was also reported, with varying degrees of effectiveness .

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| E. coli | 0.0039 - 0.025 | Antibacterial |

| Staphylococcus aureus | 0.0039 - 0.025 | Antibacterial |

| Aspergillus niger | 16.69 - 78.23 | Antifungal |

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation:

- Inhibition of Tubulin Polymerization : Certain derivatives showed IC50 values as low as 2.12 µM, indicating potent activity against cancer cell lines .

- Induction of Apoptosis : These compounds can induce apoptosis in cancer cells, causing cell cycle arrest and disrupting the microtubule network essential for mitosis .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| Derivative e19 | 2.12 | Tubulin polymerization |

| Various pyrazoles | 0.21 - 0.31 | Cancer cell growth inhibition |

3. Anti-inflammatory Activity

Anti-inflammatory effects have also been attributed to pyrazole derivatives:

- Carrageenan-Induced Edema : Some studies demonstrated that specific compounds exhibited anti-inflammatory activity comparable to indomethacin, a standard anti-inflammatory drug .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against various strains of bacteria and fungi, confirming their broad-spectrum efficacy .

- Molecular Docking Studies : Research involving molecular docking has provided insights into how these compounds interact with biological targets, enhancing our understanding of their mechanisms of action .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives have revealed that modifications to the pyrazole or pyridine rings can significantly influence their biological activities, suggesting pathways for optimizing therapeutic efficacy .

属性

IUPAC Name |

2-(1-methylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-7-5-9(11-12)8-4-2-3-6-10-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFVBSPYAOZJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477698 | |

| Record name | 2-(1-methyl-1H-pyrazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162435-06-5 | |

| Record name | 2-(1-methyl-1H-pyrazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。